(R)-1-(Furan-2-yl)ethane-1,2-diol
CAS No.: 14086-08-9
Cat. No.: VC2358589
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14086-08-9 |
---|---|
Molecular Formula | C6H8O3 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | (1R)-1-(furan-2-yl)ethane-1,2-diol |
Standard InChI | InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 |
Standard InChI Key | YOSOKWRRCVPEJS-RXMQYKEDSA-N |
Isomeric SMILES | C1=COC(=C1)[C@@H](CO)O |
SMILES | C1=COC(=C1)C(CO)O |
Canonical SMILES | C1=COC(=C1)C(CO)O |
Structural Characteristics and Identification
Molecular Structure and Identifiers
(R)-1-(Furan-2-yl)ethane-1,2-diol is characterized by its distinct molecular structure featuring a furan heterocycle connected to a chiral ethanediol group. The compound possesses a stereogenic center at the carbon atom connecting the furan ring to the ethanediol moiety, with the (R) configuration determining its specific three-dimensional arrangement .
Table 1: Identification Parameters of (R)-1-(Furan-2-yl)ethane-1,2-diol
Parameter | Value |
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CAS Number | 14086-08-9 |
Molecular Formula | C₆H₈O₃ |
Molecular Weight | 128.13 g/mol |
IUPAC Name | (1R)-1-(furan-2-yl)ethane-1,2-diol |
Alternative Names | (1R)-1-(2-Furanyl)-1,2-ethanediol, 2-(D-glycerol-1,2-dihydroxyethyl)furan |
InChI | InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 |
InChIKey | YOSOKWRRCVPEJS-RXMQYKEDSA-N |
SMILES | C1=COC(=C1)C@@HO |
The molecular structure includes three oxygen atoms: one within the aromatic furan ring and two as hydroxyl groups in the ethanediol moiety . This unique arrangement contributes to its chemical reactivity and potential applications.
Stereochemistry
The stereochemistry of (R)-1-(Furan-2-yl)ethane-1,2-diol is a critical aspect of its identity and functionality. The (R) designation indicates the specific spatial arrangement of substituents around the chiral carbon according to the Cahn-Ingold-Prelog priority rules . This stereochemistry is essential for its applications in asymmetric synthesis, where the compound's chiral nature can influence the stereoselectivity of reactions in which it participates.
The stereochemical purity of this compound is often expressed as enantiomeric excess (ee), with recent synthetic methods achieving values of 99% or higher . This high level of stereochemical purity is crucial for applications requiring specific molecular recognition or asymmetric induction.
Physical and Chemical Properties
Chemical Properties
The chemical properties of (R)-1-(Furan-2-yl)ethane-1,2-diol are largely determined by its functional groups: the furan ring and the two hydroxyl groups of the ethanediol moiety. These structural features confer specific reactivity patterns that are valuable in organic synthesis.
The furan ring, being an electron-rich aromatic heterocycle, can participate in various reactions including:
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Electrophilic aromatic substitution
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Diels-Alder reactions (as a diene)
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Ring-opening reactions under acidic conditions
The two hydroxyl groups of the ethanediol moiety can undergo typical alcohol reactions:
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Esterification with carboxylic acids or acid derivatives
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Oxidation to carbonyl compounds
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Substitution to form ethers or other derivatives
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Protection/deprotection reactions in multi-step syntheses
The compound's stability has been noted in research literature, with the patent WO2013135869A1 specifically mentioning that products obtained through their synthetic method are "sufficiently stable to allow purification, for instance by silica gel chromatography" .
Synthesis Methods
Asymmetric Transfer Hydrogenation
One of the principal methods for synthesizing (R)-1-(Furan-2-yl)ethane-1,2-diol involves asymmetric transfer hydrogenation (ATH) of suitable precursors. According to patent WO2013135869A1, this approach can yield the product with high stereoselectivity .
The process typically utilizes ruthenium-based chiral catalysts, particularly those containing chiral diamine ligands. Specific catalysts mentioned include [RuCl(p-cymene)(1R,2R)-N-(4-methylbenzenesulfonyl)-1,2-diphenylethanediamine] and related complexes . These catalysts are effective at low loadings, with amounts ranging from 0.025 to 2 moles per 100 moles of substrate .
The hydrogen source for these reactions can include:
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Molecular hydrogen (H₂)
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Formic acid
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Isopropanol
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Mixtures of formic acid and triethylamine
The synthetic route involves the reduction of precursors such as 1,2-di(furan-2-yl)ethanedione or related compounds. The stereoselectivity of the reaction is controlled by the chiral catalyst, with the choice of catalyst determining whether the product obtained is the (R,R) or (S,S) configuration .
Dynamic Kinetic Resolution
Another approach for synthesizing (R)-1-(Furan-2-yl)ethane-1,2-diol utilizes dynamic kinetic resolution (DKR). This method allows for the conversion of racemic or stereochemically mixed starting materials into a single enantiomeric product through a combined process of kinetic resolution and in situ racemization .
The patent describes a process involving the reaction of compounds designated as formula (II) or (IV), or mixtures thereof, using catalytically effective amounts of enantiomerically pure catalysts. The process involves an initial step where one ketone group is hydrogenated, followed by stereoselective reduction to obtain the desired product .
A key advantage of this approach is that it allows for high stereoselectivity while potentially starting from more readily available racemic materials. The patent reports that the enantiomeric excess of the resulting compound can be equal to or higher than 99% .
Advantages of Modern Synthetic Methods
Recent developments in the synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol offer several advantages over previous methods:
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Higher stereoselectivity, with enantiomeric excess values of 99% or greater
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Improved chemical yields, making the process more efficient and economical
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Lower catalyst loadings (0.025 to 2 mol% compared to previous methods requiring higher amounts)
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Enhanced product stability, facilitating purification and storage
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Shorter reaction times, improving process efficiency
These improvements have made (R)-1-(Furan-2-yl)ethane-1,2-diol more accessible for research and potential commercial applications, contributing to its utility in various fields of chemistry.
Applications and Significance
Role in Organic Synthesis
(R)-1-(Furan-2-yl)ethane-1,2-diol serves as a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules with defined stereochemistry. The compound's functional groups provide multiple reaction sites for further transformations, making it versatile in synthetic planning.
Patent literature indicates that 1,2-diarylethanediols, a class to which this compound belongs, are "widely used as intermediates for the construction of biologically important skeletons of natural products" . The furan moiety adds further synthetic utility, as it can undergo various transformations including ring opening, oxidation, or participation in cycloaddition reactions.
One significant advantage of using (R)-1-(Furan-2-yl)ethane-1,2-diol in synthesis is its defined stereochemistry, which can direct the stereochemical outcome of subsequent reactions. This property is particularly valuable in the synthesis of natural products and pharmaceutical compounds where stereochemistry often determines biological activity.
Application in Asymmetric Catalysis
Chiral diols such as (R)-1-(Furan-2-yl)ethane-1,2-diol can serve as ligands or precursors to ligands in asymmetric catalysis. Patent WO2013135869A1 mentions that 1,2-diarylethanediols can function as "asymmetric ligands for catalytic asymmetric reactions" .
The hydroxyl groups can coordinate to metal centers, creating chiral environments that facilitate stereoselective transformations. Such catalysts are valuable in:
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Asymmetric hydrogenation reactions
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Asymmetric oxidations
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Stereoselective carbon-carbon bond formations
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Resolution of racemic mixtures
Research Findings and Developments
Advances in Stereoselective Synthesis
Recent research has focused on developing improved methods for the stereoselective synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol. Patent WO2013135869A1 reports significant advances in this area, highlighting methods that achieve high stereoselectivity while using lower catalyst loadings than previous approaches .
The research indicates that careful selection of reaction conditions and catalysts can result in enantiomeric excess values equal to or greater than 99% . This high level of stereochemical purity is essential for applications requiring defined stereochemistry, such as asymmetric synthesis and pharmaceutical development.
Researchers have also addressed challenges related to the reactivity and stability of furanic compounds. The patent notes that "the presence of a heteroatom on the aromatic ring of the aldehyde brings down the enantioselectivity considerably" , suggesting that special considerations are needed when working with furan-containing precursors. Despite these challenges, the developed methods successfully achieve high stereoselectivity for (R)-1-(Furan-2-yl)ethane-1,2-diol.
Comparison with Related Compounds
Research findings often place (R)-1-(Furan-2-yl)ethane-1,2-diol in context by comparing it with related compounds. One such comparison is with (R)-1-(Furan-2-yl)ethanol, which differs by having one fewer hydroxyl group .
Table 3: Comparison of (R)-1-(Furan-2-yl)ethane-1,2-diol with Related Compounds
These comparisons provide insight into the structure-property relationships of furanic compounds and help researchers select the most appropriate compound for specific applications.
Applications in Polymer Chemistry
Research on furan-containing compounds like (R)-1-(Furan-2-yl)ethane-1,2-diol and related structures has explored their potential in polymer chemistry. For instance, research on (E)-1,2-di(furan-2-yl)ethene has investigated its utility as a building unit in diketopyrrolopyrrole alternating copolymers for transistors .
While this specific application involves a different furan derivative, it highlights the broader interest in incorporating furan-based structures into advanced materials. The renewable nature of many furan precursors (derived from biomass) adds to their appeal in sustainable materials development.
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with (R)-1-(Furan-2-yl)ethane-1,2-diol, each with its own set of properties and applications. Understanding these related compounds provides context for the specific features and applications of (R)-1-(Furan-2-yl)ethane-1,2-diol.
(R)-1-(Furan-2-yl)ethanol (CAS: 27948-61-4) is one such analog, differing only in having one hydroxyl group instead of two . This compound shares the chiral center and furan ring but has different reactivity patterns due to its single hydroxyl group.
Another important related compound is 1,2-bis(furan-2-yl)ethane-1,2-diol (CAS: 4464-77-1), which features two furan rings instead of one . This compound can exist in different stereoisomeric forms, including meso and chiral variants, expanding the range of potential applications.
More complex analogs include 1,2-dihydronaphtho[2,1-b]furan-1,2-diol and 1,2,9,10-tetrahydronaphtho[2,1-b:7,8-b′]difuran-1,2,9,10-tetraol, which incorporate fused ring systems with the basic diol functionality .
Derivatives and Modified Structures
Various derivatives of (R)-1-(Furan-2-yl)ethane-1,2-diol have been synthesized and studied, including protected forms such as acetates and isopropylidene derivatives. These protected forms can be important intermediates in synthesis, providing temporary protection of the hydroxyl groups during multi-step reactions.
The patent literature mentions benzoic acid derivatives of (1R)-1-(furan-2-yl)ethane-1,2-diol, specifically referring to the dibenzoate as 1,2-Ethanediol,1-(2-furanyl)-,dibenzoate,(R) . Such ester derivatives may offer modified properties useful for specific applications or serve as protected forms of the parent diol.
Other potential derivatives include:
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Ethers (methyl, benzyl, or silyl)
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Carbonates
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Orthoesters
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Oxidized forms (aldehydes, ketones, or carboxylic acids)
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Ring-modified derivatives (e.g., hydrogenated furan)
These derivatives expand the chemical space around (R)-1-(Furan-2-yl)ethane-1,2-diol, providing additional options for researchers working in various fields of chemistry.
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